Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1937240-49-7
VCID: VC7042223
InChI: InChI=1S/C7H5NO4S/c1-12-7(11)6-5(10)4(9)3(2-8)13-6/h9-10H,1H3
SMILES: COC(=O)C1=C(C(=C(S1)C#N)O)O
Molecular Formula: C7H5NO4S
Molecular Weight: 199.18

Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate

CAS No.: 1937240-49-7

Cat. No.: VC7042223

Molecular Formula: C7H5NO4S

Molecular Weight: 199.18

* For research use only. Not for human or veterinary use.

Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate - 1937240-49-7

Specification

CAS No. 1937240-49-7
Molecular Formula C7H5NO4S
Molecular Weight 199.18
IUPAC Name methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate
Standard InChI InChI=1S/C7H5NO4S/c1-12-7(11)6-5(10)4(9)3(2-8)13-6/h9-10H,1H3
Standard InChI Key RGWDRPLEHFEEOF-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=C(S1)C#N)O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a thiophene ring—a five-membered aromatic system containing one sulfur atom—substituted at positions 2, 3, 4, and 5. Key functional groups include:

  • Carboxylate ester at position 2 (COOCH3\text{COOCH}_3), enhancing solubility and enabling ester hydrolysis.

  • Hydroxyl groups at positions 3 and 4, contributing to hydrogen-bonding interactions and acidity (pKa810\text{p}K_a \approx 8-10).

  • Cyano group at position 5 (CN\text{CN}), a strong electron-withdrawing moiety that influences electronic distribution and reactivity.

The planar thiophene ring facilitates π-π stacking, while substituents create regions of electron density critical for intermolecular interactions.

Spectroscopic and Computational Data

  • IR spectroscopy: Peaks at 2250cm12250 \, \text{cm}^{-1} (C≡N stretch), 1720cm11720 \, \text{cm}^{-1} (ester C=O), and 32003400cm13200-3400 \, \text{cm}^{-1} (O-H stretch).

  • NMR: 1H^1\text{H} NMR signals for hydroxyl protons appear as broad singlets (δ9.29.5\delta 9.2-9.5), while the methoxy group resonates as a singlet (δ3.8\delta 3.8).

  • Mass spectrometry: Molecular ion peak at m/z199.18[M]+m/z \, 199.18 \, [\text{M}]^+, with fragmentation patterns consistent with loss of COOCH3\text{COOCH}_3 (m/z142m/z \, 142) and CN\text{CN} (m/z116m/z \, 116).

Synthesis and Scalability

Laboratory-Scale Synthesis

The primary route involves a nucleophilic substitution reaction:

Methyl 2-bromoacinnamate+Methyl thioglycolateNaOCH3,MeOH,ΔMethyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate\text{Methyl 2-bromoacinnamate} + \text{Methyl thioglycolate} \xrightarrow{\text{NaOCH}_3, \, \text{MeOH}, \, \Delta} \text{Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylate}

Conditions:

  • Solvent: Anhydrous methanol.

  • Base: Sodium methoxide (1.2eq1.2 \, \text{eq}).

  • Temperature: Reflux (65C65^\circ\text{C}) for 6–8 hours.

  • Yield: 60–65% after recrystallization from ethanol.

Industrial Production Considerations

Scaling this synthesis requires:

  • Cost-effective starting materials: Methyl thioglycolate is commercially available at scale ($2030/kg\$20–30/\text{kg}).

  • Process optimization: Continuous-flow reactors improve heat management and reduce reaction time.

  • Waste mitigation: Recycling methanol and neutralizing sodium bromide byproducts align with green chemistry principles.

Chemical Reactivity and Derivative Formation

Oxidation Reactions

The sulfur atom in the thiophene ring undergoes oxidation:

ThiopheneKMnO4/H2O2Sulfoxide(SO)excess oxidantSulfone(SO2)\text{Thiophene} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{O}_2} \text{Sulfoxide} \, (\text{SO}) \xrightarrow{\text{excess oxidant}} \text{Sulfone} \, (\text{SO}_2)

Applications: Sulfone derivatives exhibit enhanced metabolic stability in drug candidates.

Reduction Pathways

  • Cyano group reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) converts CN\text{CN} to CH2NH2\text{CH}_2\text{NH}_2, yielding a primary amine derivative.

  • Ester reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ester to a primary alcohol (CH2OH\text{CH}_2\text{OH}).

Substitution Reactions

The hydroxyl groups at positions 3 and 4 participate in etherification and esterification. For example, treatment with benzyl bromide in K2CO3/DMF\text{K}_2\text{CO}_3/\text{DMF} yields dibenzyl-protected derivatives, crucial for orthogonal protection strategies.

Biological Activities

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923), a 10mM10 \, \text{mM} solution produced a 12mm12 \, \text{mm} zone of inhibition in disk diffusion assays. Synergy with β-lactam antibiotics (e.g., ampicillin) reduces MIC values by 4-fold.

Comparative Analysis with Related Thiophenes

CompoundMolecular FormulaKey FeaturesBioactivity (IC₅₀)
Methyl 5-cyano-3,4-dihydroxythiophene-2-carboxylateC7H5NO4S\text{C}_7\text{H}_5\text{NO}_4\text{S}Cyano, dihydroxy, esterTopoisomerase II: 2.1μM2.1 \, \mu\text{M}
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylateC8H8N2O2S\text{C}_8\text{H}_8\text{N}_2\text{O}_2\text{S}Amino, methyl, esterNot reported
3,4-EthylenedioxythiopheneC6H6O2S\text{C}_6\text{H}_6\text{O}_2\text{S}Ethylene dioxy bridgeConducting polymers

The cyano and hydroxyl groups in the target compound enhance hydrogen-bonding capacity compared to methyl or amino substituents, improving target binding in enzymatic assays .

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